![molecular formula C12H12O4 B3271192 (3E)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-2-one CAS No. 5431-89-0](/img/structure/B3271192.png)
(3E)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-2-one
Overview
Description
(3E)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-2-one, also known as HOMO, is a natural product isolated from the roots of the Chinese herb Polygonum multiflorum. It has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.
Mechanism of Action
The mechanism of action of (3E)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-2-one is not fully understood. However, studies have suggested that it may exert its anti-inflammatory and antioxidant effects by modulating various signaling pathways, including the NF-κB and Nrf2 pathways.
Biochemical and Physiological Effects:
(3E)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-2-one has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are associated with the pathogenesis of various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, (3E)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-2-one has been found to have anti-tumor effects by inhibiting the proliferation and inducing the apoptosis of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using (3E)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-2-one in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Additionally, (3E)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-2-one has been found to have low toxicity and high bioavailability. However, one limitation of using (3E)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-2-one in lab experiments is its limited availability and high cost.
Future Directions
There are several future directions for (3E)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-2-one research. One area of interest is the development of (3E)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-2-one-based drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanism of action of (3E)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-2-one and its potential interactions with other drugs. Moreover, exploring the potential of (3E)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-2-one as a dietary supplement or functional food ingredient is also an area of interest. Finally, investigating the effects of (3E)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-2-one on the gut microbiome and its potential role in gut health is another area of future research.
Conclusion:
In conclusion, (3E)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-2-one is a natural product with various biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects. Its potential therapeutic applications make it an area of interest for further research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, as well as future directions of (3E)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-2-one research, have been discussed in this paper.
Scientific Research Applications
(3E)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-2-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators such as nitric oxide and prostaglandins. Additionally, (3E)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-2-one has been found to have antioxidant effects by scavenging free radicals and reducing oxidative stress.
properties
IUPAC Name |
(3E)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-15-11-7-8(2-3-10(11)13)6-9-4-5-16-12(9)14/h2-3,6-7,13H,4-5H2,1H3/b9-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMGCNJJXGZLNC-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2CCOC2=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\CCOC2=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-2-one | |
CAS RN |
5431-89-0 | |
Record name | NSC99082 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99082 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC26200 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26200 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC13654 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13654 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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